molecular formula C27H15F3O3 B11927383 4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde

4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B11927383
M. Wt: 444.4 g/mol
InChI Key: QYLBWYGMWSWBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound characterized by the presence of multiple fluorine atoms and formyl groups attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation and formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde is unique due to the presence of multiple trifluoromethyl and formyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C27H15F3O3

Molecular Weight

444.4 g/mol

IUPAC Name

4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C27H15F3O3/c28-25-22(19-7-1-16(13-31)2-8-19)26(29)24(21-11-5-18(15-33)6-12-21)27(30)23(25)20-9-3-17(14-32)4-10-20/h1-15H

InChI Key

QYLBWYGMWSWBNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2F)C3=CC=C(C=C3)C=O)F)C4=CC=C(C=C4)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.